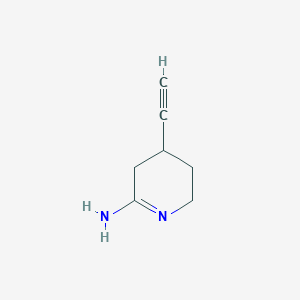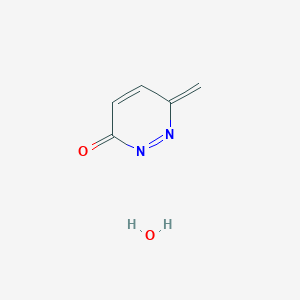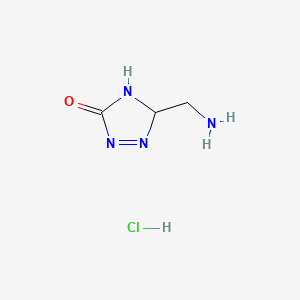
17|AH-Gitoxigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17|AH-Gitoxigenin is a cardenolide, a type of steroid lactone, which is known for its biological activity. It is a derivative of digitoxigenin and is often studied for its potential therapeutic applications, particularly in the treatment of heart conditions and as an anti-cancer agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 17|AH-Gitoxigenin can be synthesized through the hydrolysis of oleandrin, a compound isolated from the dried leaves of Nerium oleander L. The hydrolysis is typically acid-catalyzed, yielding this compound with a yield of approximately 25% .
Industrial Production Methods: Industrial production of this compound involves the biotransformation of digitoxigenin using microbial cultures. For instance, the endophytic fungus Alternaria eureka 1E1BL1 has been used to biotransform digitoxigenin into this compound through a series of reactions including oxygenation, oxidation, and epimerization .
Analyse Chemischer Reaktionen
Types of Reactions: 17|AH-Gitoxigenin undergoes various chemical reactions such as:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Often carried out using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
17|AH-Gitoxigenin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and biotransformation processes.
Biology: Investigated for its role in cellular processes and as a tool for studying enzyme functions.
Medicine: Explored for its potential as a therapeutic agent in treating heart conditions and certain types of cancer.
Industry: Utilized in the production of cardiac glycosides and other biologically active compounds
Wirkmechanismus
17|AH-Gitoxigenin exerts its effects primarily by inhibiting the sodium/potassium-transporting ATPase enzyme (Na+/K±ATPase). This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium levels and enhances cardiac contractility. Additionally, it has been shown to activate promyelocytic leukemia protein (PML) nuclear bodies, which may contribute to its anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Digitoxigenin: Another cardenolide with similar biological activity.
Digoxigenin: A closely related compound used in molecular biology applications.
Lanatoside C: A cardiac glycoside with similar therapeutic uses.
Uniqueness: 17|AH-Gitoxigenin is unique due to its specific structural features and its potent biological activity. It has shown higher efficacy in certain applications compared to its analogs, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C23H34O5 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17S)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20-,21+,22-,23+/m1/s1 |
InChI-Schlüssel |
PVAMXWLZJKTXFW-HQHMQNHSSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@H]4C5=CC(=O)OC5)O)O)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


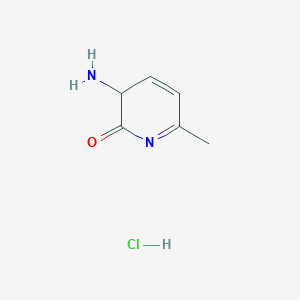
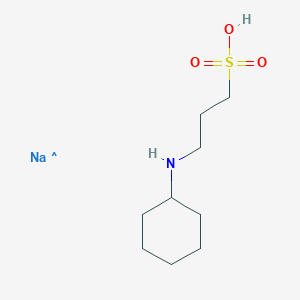
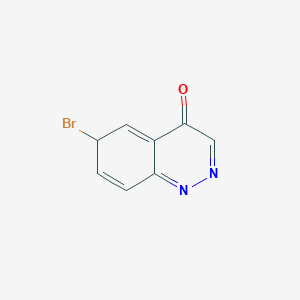
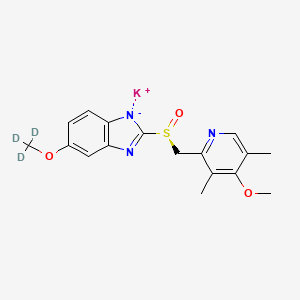
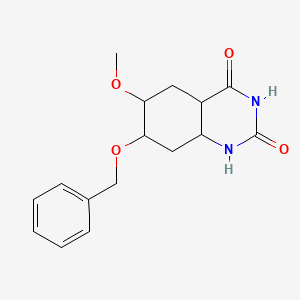
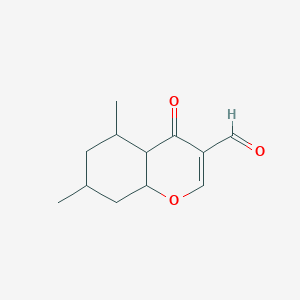
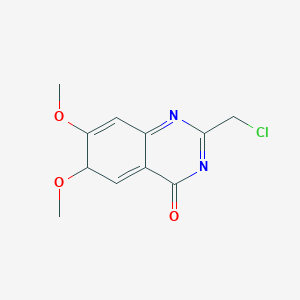
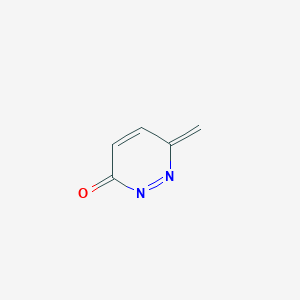
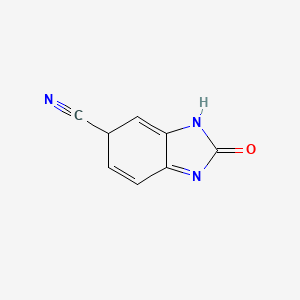
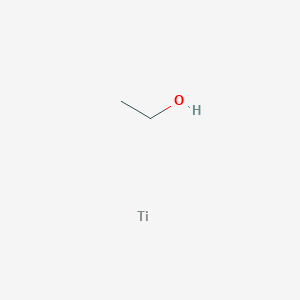
![(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride](/img/structure/B12361733.png)
